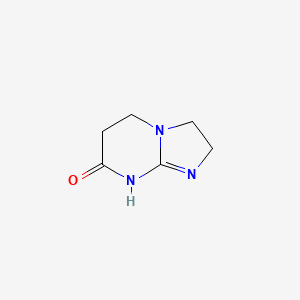![molecular formula C17H19BrCl2N2S B14475711 [5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide CAS No. 66159-85-1](/img/structure/B14475711.png)
[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a sulfanium bromide core with two 3-chloroanilino groups attached to a pent-4-en-1-yl chain. The presence of chlorine atoms and the sulfanium bromide moiety contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide typically involves multiple steps. One common method includes the reaction of 3-chloroaniline with a suitable alkene to form the intermediate compound, followed by the introduction of the sulfanium bromide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process might include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions may convert the sulfanium group to a sulfide.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecules with potential pharmaceutical applications.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein interactions.
Medicine
Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific pathways involved in diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of [5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide involves its interaction with molecular targets, such as enzymes or receptors. The sulfanium bromide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atoms may also contribute to the compound’s reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium chloride: Similar structure but with a chloride instead of a bromide.
[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium iodide: Similar structure but with an iodide instead of a bromide.
Uniqueness
The presence of the bromide ion in [5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide may impart unique reactivity and stability compared to its chloride and iodide counterparts
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of scientific research and industrial applications. Further studies are needed to fully explore its capabilities and potential benefits.
Propiedades
Número CAS |
66159-85-1 |
|---|---|
Fórmula molecular |
C17H19BrCl2N2S |
Peso molecular |
434.2 g/mol |
Nombre IUPAC |
5,5-bis(3-chloroanilino)pent-4-enylsulfanium;bromide |
InChI |
InChI=1S/C17H18Cl2N2S.BrH/c18-13-5-3-7-15(11-13)20-17(9-1-2-10-22)21-16-8-4-6-14(19)12-16;/h3-9,11-12,20-22H,1-2,10H2;1H |
Clave InChI |
FVUMOIJPUZNBEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=CCCC[SH2+])NC2=CC(=CC=C2)Cl.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)
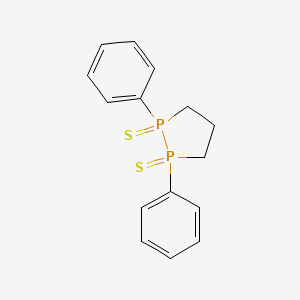
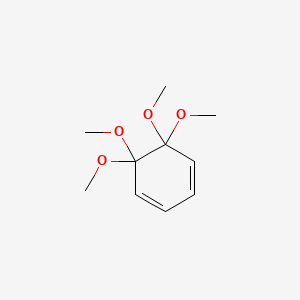

![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
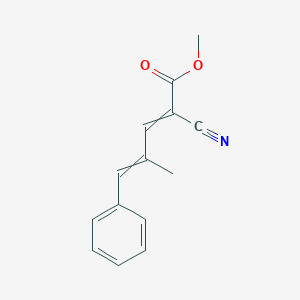
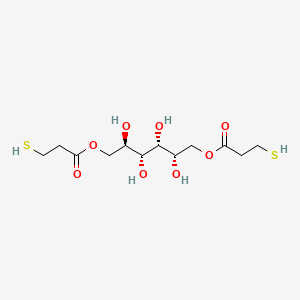
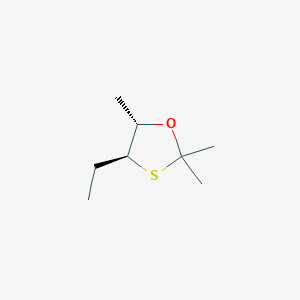
![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)

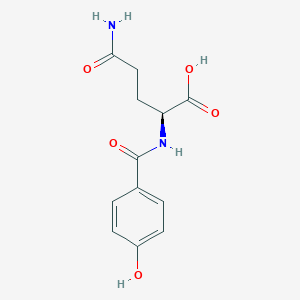
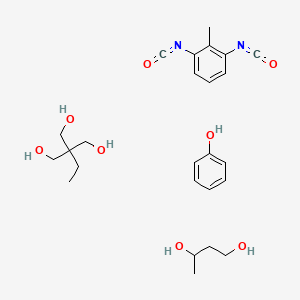
![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt](/img/structure/B14475682.png)
